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molecular formula C10H14N2O2S B170874 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate CAS No. 134136-00-8

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate

Cat. No. B170874
M. Wt: 226.3 g/mol
InChI Key: SEWZIOVTGXEYEZ-UHFFFAOYSA-N
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Patent
US09340506B2

Procedure details

Thiourea (0.672 g, 8.835 mmol) was taken in ethanol (30 mL). To this stirred solution was added 3-Bromo-4-oxo-cyclohexane carboxylic acid ethyl ester (2.2 g, 8.835 mmol). The reaction was refluxed for 2 hrs. The reaction mixture was allowed to cool to room temperature and ethanol was evaporated under reduced pressure, the residue was partitioned between water and ethyl acetate. The water layer was collected and basified using sat. sodium bicarbonate solution, extracted with ethyl acetate, the organic layer was washed with brine, dried over anhydrous sodium sulfate filtered and concentrated under reduced pressure to afford 2-Amino-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester (1.6 g)
Quantity
0.672 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[CH2:5]([O:7][C:8]([CH:10]1[CH2:15][CH2:14][C:13](=O)[CH:12](Br)[CH2:11]1)=[O:9])[CH3:6]>C(O)C>[CH2:5]([O:7][C:8]([CH:10]1[CH2:15][CH2:14][C:13]2[N:1]=[C:2]([NH2:4])[S:3][C:12]=2[CH2:11]1)=[O:9])[CH3:6]

Inputs

Step One
Name
Quantity
0.672 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)OC(=O)C1CC(C(CC1)=O)Br
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The water layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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